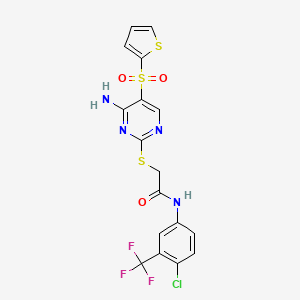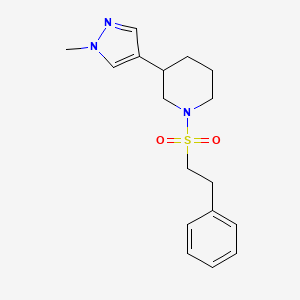
3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine (MPP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPP is a piperidine-based compound that has a pyrazole ring attached to it. This compound has shown promising results in various studies, making it an attractive candidate for further research.
作用機序
3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine exerts its pharmacological effects by inhibiting the reuptake of dopamine by the DAT. This leads to an increase in the extracellular concentration of dopamine, resulting in increased dopaminergic neurotransmission. The increased dopaminergic neurotransmission is responsible for the pharmacological effects of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine.
Biochemical and Physiological Effects
3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine inhibits the uptake of dopamine in a dose-dependent manner. In vivo studies have shown that 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine increases dopamine release in the striatum and prefrontal cortex. 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine has also been shown to increase locomotor activity in mice, indicating its potential as a psychostimulant.
実験室実験の利点と制限
3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine has several advantages and limitations for lab experiments. One of the advantages of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine is its high potency and selectivity for the DAT. This makes it an attractive candidate for studying the effects of dopamine on behavior and physiology. However, the high potency of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine also makes it difficult to use in in vivo studies, as it can cause neurotoxicity at high doses.
将来の方向性
There are several future directions for the study of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine. One potential direction is the development of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine derivatives with improved pharmacological properties. Another potential direction is the study of the effects of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the potential use of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine as a therapeutic agent for neurological disorders should be further investigated.
合成法
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine involves the reaction of 1-(phenethylsulfonyl)piperidine with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine. The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine has been optimized to yield high purity and high yield.
科学的研究の応用
3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine has been extensively studied for its potential applications in various fields. One of the most significant applications of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine is in the field of neuroscience. 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine has been shown to have a potent inhibitory effect on the dopamine transporter (DAT), making it an attractive candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1-(2-phenylethylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-19-13-17(12-18-19)16-8-5-10-20(14-16)23(21,22)11-9-15-6-3-2-4-7-15/h2-4,6-7,12-13,16H,5,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQMIHDJYUNTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-2,2-dioxo-1H-thieno[3,2-c][1,2,6]thiadiazin-4-one](/img/structure/B2907480.png)
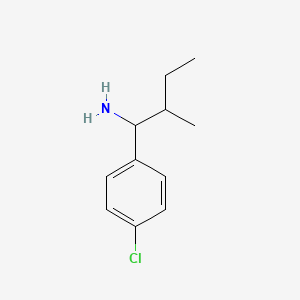
![Methyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate](/img/structure/B2907486.png)

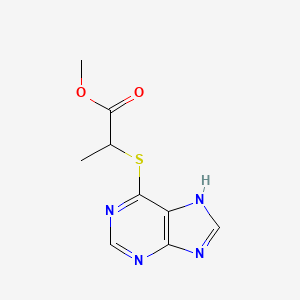
![N-[4-({[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2907490.png)
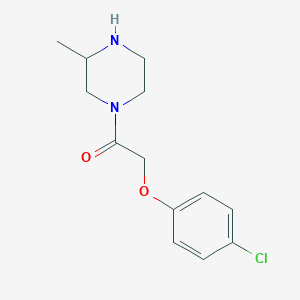
![Ethyl 6-methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2907495.png)
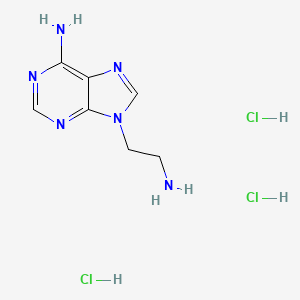
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2907499.png)
![(3E)-3-[(dimethylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2907500.png)
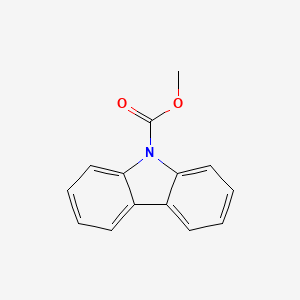
![2-Chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide](/img/structure/B2907502.png)
